FGFR1 Inhibitory Potency: A Direct Comparison with a Structurally Optimized 7-Azaindole Analog
While 2-Phenyl-1H-pyrrolo[2,3-b]pyridine serves as the core scaffold, its derivative bearing a complex amide-linked tail exhibits potent FGFR1 inhibition. In a direct cellular assay context, this derivative (CHEMBL4084079) achieved an IC50 of 2.10 nM against FGFR1 in HUVEC cells, assessed by reduction of FGF2-induced ERK phosphorylation [1]. This is over 900-fold more potent than the unoptimized, comparator 7-azaindole derivative (compound 1) which exhibited an IC50 of 1.9 μM (1900 nM) against FGFR1 in a similar kinase inhibition assay [2]. This massive potency gain highlights the value of the 2-phenyl-7-azaindole scaffold for further optimization, demonstrating that strategic functionalization yields potent nanomolar inhibitors.
| Evidence Dimension | FGFR1 Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 2.10 nM |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine derivative 'compound 1': IC50 = 1.9 μM (1900 nM) |
| Quantified Difference | ~905-fold improvement in potency |
| Conditions | Target compound: Cellular assay (HUVEC, FGF2-induced ERK phosphorylation). Comparator: Kinase inhibition assay. |
Why This Matters
This demonstrates that 2-Phenyl-1H-pyrrolo[2,3-b]pyridine is a high-value core scaffold capable of achieving sub-nanomolar potency against a clinically relevant kinase target after optimization, a key criterion for lead selection in drug discovery.
- [1] BindingDB. (2019). BDBM50238816 (CHEMBL4084079) IC50 data for FGFR1. View Source
- [2] Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. View Source
